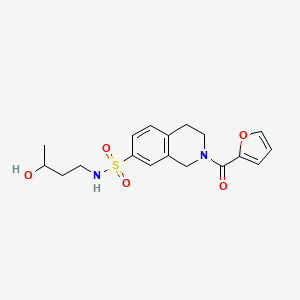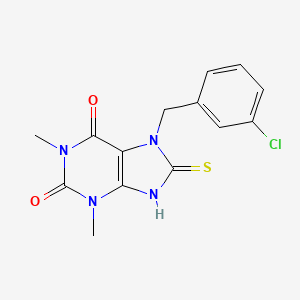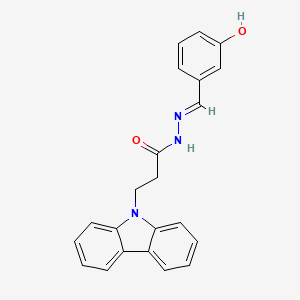![molecular formula C12H18N2O3S B5508688 (3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals characterized by their complex structures, including a pyrrolidinol core, a thiazole moiety, and various functional groups that confer specific chemical and physical properties. These structures are of interest due to their potential applications in pharmaceuticals, materials science, and as catalysts or intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. Techniques such as ring-closure reactions, condensation, and functional group transformations are commonly employed. For instance, compounds with similar structures have been synthesized through reactions like ring opening followed by ring closure, utilizing base-catalyzed cyclocondensation, and employing specific reagents for functional group introduction (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure is often elucidated using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques provide insights into the arrangement of atoms, the stereochemistry of the molecule, and the conformation of various substituents. For related compounds, structural analysis has revealed detailed insights into ring conformations and substituent effects (Ganapathy et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of functional groups, with certain sites being more reactive towards nucleophilic or electrophilic attack. For example, local reactivity descriptors have supported high reactivity at specific carbon atoms for nucleophilic attacks in similar molecules (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Routes : Research has demonstrated novel synthetic routes involving compounds structurally related to "(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol". For instance, Reinhoudt and Kouwenhoven (1974) explored the synthesis of benzo[b]thiepins, highlighting innovative approaches to synthesize complex molecular structures (Reinhoudt & Kouwenhoven, 1974).
Stereochemistry in Pharmaceutical Compounds : Tamazawa et al. (1986) investigated the stereochemistry of calcium antagonists, showcasing the significance of molecular configuration in pharmaceuticals, which is relevant to the understanding of compounds like "(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol" (Tamazawa et al., 1986).
Application in Organic Chemistry
- Complex Formation : Studies like those by Gennari et al. (2008) delved into the formation of CuI complexes with N,N',S,S' scorpionate ligands, contributing to the understanding of complex formation in organic chemistry, which is relevant to the study of compounds such as "(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol" (Gennari et al., 2008).
Biomedical Research
- Antiproliferative Activity Studies : Research by Alqahtani and Bayazeed (2020) focused on the synthesis and antiproliferative activity of new pyridine linked thiazole derivatives. Such studies are crucial for understanding the biological activities of thiazole derivatives, closely related to the compound (Alqahtani & Bayazeed, 2020).
Pharmacological Implications
- Role in Eating Disorders : Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption, indicating the pharmacological importance of related compounds in understanding and treating eating disorders (Piccoli et al., 2012).
特性
IUPAC Name |
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methoxy-4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-7-5-14(6-12(7,3)16)10(15)9-8(2)13-11(17-4)18-9/h7,16H,5-6H2,1-4H3/t7-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDNHLJDQCEKV-KRTXAFLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=C(N=C(S2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=C(N=C(S2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methoxy-4-methyl-1,3-thiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)